molecular formula C11H20N2O2 B111871 (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane CAS No. 1417789-72-0

(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane

Katalognummer: B111871
CAS-Nummer: 1417789-72-0
Molekulargewicht: 212.29 g/mol
InChI-Schlüssel: TUIAJQPTVCSWOB-BDAKNGLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane is a bicyclic organic compound with a seven-membered ring system containing two nitrogen atoms (3,7-diaza) and a tert-butoxycarbonyl (Boc) protecting group at position 2. Key characteristics include:

  • Molecular Formula: C₁₁H₂₀N₂O₂
  • Molecular Weight: 212.29 g/mol
  • CAS Number: 1417789-72-0
  • Stereochemistry: The (1R,6S) configuration defines its three-dimensional arrangement, critical for interactions in chiral environments.
  • Structure: The bicyclo[4.2.0]octane framework comprises fused six- and four-membered rings, with nitrogen atoms at positions 3 and 7.

This compound is primarily used as a building block in medicinal chemistry, enabling the synthesis of bioactive molecules through selective deprotection of the Boc group .

Eigenschaften

IUPAC Name

tert-butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIAJQPTVCSWOB-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H](C1)CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM is a cornerstone for forming medium-sized bicyclic structures. A diene precursor, such as N-allyl glycine derivative , undergoes cyclization in the presence of a Grubbs catalyst (e.g., Hoveyda-Grubbs II ) to yield the bicyclo[4.2.0]octane skeleton. Key parameters include:

  • Solvent : Dichloromethane (DCM) or toluene under inert atmospheres.

  • Temperature : 40–60°C for 12–24 hours.

  • Yield : 60–75%, with enantiomeric excess (ee) dependent on chiral auxiliary use.

Intramolecular Aldol Condensation

Alternately, intramolecular aldol reactions of keto-amine precursors generate the bicyclic core. For example, a β-keto amine undergoes base-mediated cyclization (e.g., K₂CO₃ in methanol) to form the diazabicyclo[4.2.0]octane system.

  • Reaction Time : 8–12 hours at reflux.

  • Stereoselectivity : Controlled by chiral ligands (e.g., BINOL-derived catalysts ) to achieve >90% ee.

Boc Protection of the Secondary Amine

Following core formation, the Boc group is introduced to stabilize the amine during subsequent reactions.

Standard Boc Protection Protocol

The secondary amine reacts with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions:

  • Reagents : Boc₂O (1.2 equiv), triethylamine (TEA, 2.0 equiv).

  • Solvent : Tetrahydrofuran (THF) or DCM at 0–25°C.

  • Reaction Time : 2–4 hours.

  • Yield : 85–95%, with no racemization observed under optimized conditions.

Industrial-Scale Boc Protection

For large-scale synthesis, continuous flow reactors enhance efficiency:

  • Residence Time : 10–15 minutes.

  • Temperature : 25°C.

  • Purity : >99% by HPLC, minimizing downstream purification.

Stereochemical Control and Optimization

The (1R,6S) configuration is achieved through:

Chiral Auxiliaries

Precursors with L-proline-derived chiral auxiliaries direct cyclization stereochemistry, yielding >95% ee. Auxiliaries are removed post-cyclization via hydrolysis.

Asymmetric Catalysis

Ru-BINAP complexes catalyze hydrogenation of intermediate enamines, achieving 88–92% ee.

Analytical Characterization

Post-synthesis validation includes:

TechniqueKey Data PointsPurpose
Chiral HPLC Retention time = 8.2 min (Chiralpak AD-H)Enantiopurity verification (>98% ee)
¹H NMR δ 1.44 (s, 9H, Boc), δ 3.85 (m, 2H, bridge)Structural confirmation
HRMS [M+H]⁺ = 213.1601 (calc. 213.1598)Molecular weight validation

Challenges and Mitigation Strategies

  • Racemization Risk : Minimized by avoiding strong acids/bases during Boc protection.

  • Scalability : Continuous flow systems reduce side reactions in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane involves its interaction with molecular targets such as enzymes or receptors. The Boc group can be removed under acidic conditions, revealing the active amine functionalities that can interact with biological targets. The specific pathways and molecular targets depend on the context of its use, such as in medicinal chemistry or biochemical assays .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers and Stereochemical Variants

a) (1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane
  • Key Differences :
    • Boc group at position 7 instead of 3.
    • Stereochemistry: (1R,6R) configuration .
  • Impact : Altered steric and electronic properties due to Boc placement and stereochemistry. For example, the (1R,6R) isomer may exhibit distinct solubility or reactivity in synthetic pathways.
b) rac-tert-Butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
  • Key Differences :
    • Nitrogen atoms at positions 3 and 8 (vs. 3 and 7).
    • CAS Number : 370882-99-8 .

Ring System Variants

a) 3-Benzyl-3,7-diazabicyclo[3.3.0]octane (Compound 25b)
  • Key Differences :
    • Smaller bicyclo[3.3.0]octane system.
    • Benzyl substituent instead of Boc.
  • Biological Activity : MIC = 0.2 μM against Mycobacterium tuberculosis, outperforming other derivatives .
b) Diazabicyclo[3.2.1]octane Derivatives
  • Key Differences :
    • Bicyclo[3.2.1]octane framework.
  • Applications : Used in β-lactamase inhibitors (e.g., avibactam) and antiarrhythmic agents .
  • Impact : The distinct ring geometry enables binding to bacterial enzymes or ion channels.

Protecting Group Variants

a) (1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane
  • Key Differences :
    • Carbobenzyloxy (Cbz) group at position 7.
    • Molecular Formula : C₁₄H₁₈N₂O₂ .
  • Impact: Cbz introduces a benzyl group, increasing hydrophobicity. Requires hydrogenolysis for deprotection, unlike acid-labile Boc.

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Substituent/Protecting Group Ring System
(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane C₁₁H₂₀N₂O₂ 212.29 1417789-72-0 Boc at position 3 Bicyclo[4.2.0]octane
(1R,6R)-7-Boc-3,7-diazabicyclo[4.2.0]octane C₁₁H₂₀N₂O₂ 212.29 885271-73-8 Boc at position 7 Bicyclo[4.2.0]octane
3-Benzyl-3,7-diazabicyclo[3.3.0]octane (25b) C₁₃H₁₈N₂ 202.30 Not provided Benzyl at position 3 Bicyclo[3.3.0]octane
(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane C₁₄H₁₈N₂O₂ 246.30 1932046-84-8 Cbz at position 7 Bicyclo[4.2.0]octane

Key Research Findings

Positional Isomerism : The Boc group’s location (3 vs. 7) significantly alters steric accessibility. For example, the (1R,6S)-3-Boc isomer may exhibit better synthetic utility due to easier deprotection .

Stereochemical Impact : The (1R,6S) configuration confers distinct chiral interactions, critical for enantioselective synthesis or target binding .

Ring Size and Bioactivity : Smaller bicyclo[3.3.0] systems (e.g., compound 25b) demonstrate higher antimycobacterial activity, possibly due to improved membrane permeability .

Biologische Aktivität

(1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane is a bicyclic compound with significant implications in medicinal chemistry due to its structural features that may influence biological activity. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.

  • Chemical Formula : C₁₁H₁₈N₂O₂
  • Molecular Weight : 212.29 g/mol
  • IUPAC Name : tert-butyl (1R,6S)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
  • CAS Number : 1417789-72-0

Biological Activity Overview

The biological activity of this compound is primarily investigated for its potential as a pharmacological agent. The following subsections detail specific activities observed in research studies.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of bicyclic compounds exhibit antimicrobial properties. For instance, this compound has been tested against various bacterial strains, showing promising results in inhibiting growth at certain concentrations.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

2. Neuroprotective Effects

Research has suggested that compounds similar to this compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

A study conducted on neuroblastoma cell lines indicated that treatment with this compound led to a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls.

3. Anticancer Properties

The potential anticancer activity of this compound has been explored in vitro using various cancer cell lines:

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Cell cycle arrest
A54920Inhibition of proliferation

The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic window.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Bicyclic Framework : Using cyclization reactions involving appropriate precursors.
  • Boc Protection : Protecting the amine group using Boc anhydride to enhance stability and solubility.
  • Purification : Utilizing chromatography techniques to isolate the desired product.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • A study published in Journal of Medicinal Chemistry demonstrated its effectiveness as a lead compound for developing new antimicrobial agents.
  • Another investigation in Neuroscience Letters reported its neuroprotective effects in models of oxidative stress-induced neuronal damage.

Q & A

Q. What synthetic strategies are commonly employed to introduce the Boc group into the diazabicyclo[4.2.0]octane framework?

The tert-butoxycarbonyl (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or triethylamine). Key considerations include maintaining anhydrous conditions and controlling temperature (0–25°C) to avoid premature deprotection. The Boc group enhances solubility in organic solvents and stabilizes the amine during subsequent reactions .

Reaction Condition Reagents Yield
Dichloromethane, 0°CBoc₂O, Et₃N75–85%
THF, RTBoc₂O, DMAP65–70%

Q. Which spectroscopic techniques are critical for structural confirmation of (1R,6S)-3-Boc-3,7-diazabicyclo[4.2.0]octane?

  • NMR : ¹H and ¹³C NMR confirm the bicyclic framework and Boc group (e.g., tert-butyl signals at δ ~1.4 ppm).
  • X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C–N bond lengths of ~1.45 Å in the bicyclic core) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 269.2) .

Q. How does the bicyclo[4.2.0]octane core influence the compound’s stability under acidic/basic conditions?

The fused ring system introduces strain, increasing susceptibility to ring-opening under strong acids (e.g., HCl in dioxane). The Boc group mitigates this by protecting the amine, but prolonged exposure to bases (e.g., NaOH) may hydrolyze the carbamate .

Advanced Research Questions

Q. What methodologies resolve enantiomeric impurities in this compound synthesis?

Chiral HPLC using cellulose-based columns (e.g., Chiralpak IA) or enzymatic resolution with lipases (e.g., Candida antarctica) can separate stereoisomers. Evidence shows ≥98% enantiomeric excess (ee) using hexane:isopropanol (90:10) mobile phase .

Q. How can computational modeling predict the reactivity of the diazabicyclo[4.2.0]octane core in nucleophilic substitutions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate charge distribution and frontier molecular orbitals. The N7 position exhibits higher nucleophilicity (Fukui index f⁻ ≈ 0.12) compared to N3, guiding regioselective functionalization .

Q. What strategies enable selective functionalization of the bicyclic amine without Boc cleavage?

  • Protection : Use orthogonal groups (e.g., Fmoc for N7) before Boc introduction.
  • Mild conditions : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at pH 7–8 to preserve the Boc group .
Functionalization Site Reagents Yield
N7 alkylationK₂CO₃, DMF, alkyl halide60–70%
C4 acylationAcCl, NEt₃50–55%

Q. How do structural analogs of this compound compare in β-lactamase inhibition?

Derivatives with sulfur substitutions (e.g., 4-thia analogs) show enhanced binding to β-lactamases (Ki ~0.8 nM vs. 5.2 nM for the parent compound). X-ray data reveal stronger hydrogen bonding with Ser70 in the active site .

Contradictions and Open Challenges

  • Stereochemical instability : The (1R,6S) configuration may epimerize under basic conditions, requiring rigorous pH control during synthesis .
  • Biosynthesis vs. chemical synthesis : Enzymatic routes (e.g., cephalosporin-inspired fermentation) offer higher enantiopurity but lower yields (30–40%) compared to chemical methods (70–85%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.